2-Chloro-1-isopropyl-4-methoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-4-methoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 |
InChI Key |
DTHYFTXIBZKQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Chloro 1 Isopropyl 4 Methoxybenzene
Retrosynthetic Analysis for Targeted Synthesis
A retrosynthetic approach to 2-Chloro-1-isopropyl-4-methoxybenzene involves logically disconnecting the target molecule to identify plausible starting materials. The synthesis can be deconstructed through two primary bond cleavages: the carbon-chlorine (C-Cl) bond and the carbon-isopropyl bond.
The most strategically sound disconnection is the C-Cl bond, which points to 1-isopropyl-4-methoxybenzene as the immediate precursor. This is because the existing methoxy (B1213986) and isopropyl groups are both activating and will direct the incoming electrophile (chlorine) to the desired position.
A subsequent disconnection of the isopropyl group from 1-isopropyl-4-methoxybenzene leads to 4-methoxybenzene (anisole) as a readily available starting material. This two-step synthetic pathway is generally preferred over alternatives, such as alkylating a pre-chlorinated anisole (B1667542) derivative, due to the predictable regiochemical control offered by the powerful ortho-, para-directing methoxy group in the initial step. chegg.comchegg.com
The forward synthesis, therefore, logically proceeds by:
Friedel-Crafts Alkylation: Installation of the isopropyl group onto 4-methoxybenzene.
Electrophilic Halogenation: Introduction of the chlorine atom onto the resulting 1-isopropyl-4-methoxybenzene.
Electrophilic Aromatic Substitution (EAS) Approaches
The synthesis of this compound is a classic example of leveraging Electrophilic Aromatic Substitution (EAS) reactions. This class of reactions is fundamental for functionalizing aromatic rings. umkc.edu The process involves generating a strong electrophile that is subsequently attacked by the electron-rich aromatic ring, leading to substitution, typically of a hydrogen atom. libretexts.orgperiodicchemistry.com
Friedel-Crafts Alkylation for Isopropyl Group Installation
The initial step in the synthesis is the introduction of the isopropyl group onto the 4-methoxybenzene (anisole) ring. youtube.com The Friedel-Crafts alkylation reaction is the standard method for forming this carbon-carbon bond, treating the aromatic ring with an alkylating agent in the presence of a catalyst. masterorganicchemistry.comberkeley.eduorganic-chemistry.org The reaction proceeds by generating a carbocation or a related electrophilic species that is then attacked by the anisole ring. periodicchemistry.commasterorganicchemistry.com
The success of a Friedel-Crafts alkylation hinges on the choice of catalyst and reaction conditions. A strong Lewis acid is typically required to generate the electrophile from the alkylating agent (e.g., an alkyl halide or an alkene). periodicchemistry.comorganic-chemistry.org While traditional catalysts are effective, modern advancements have introduced more environmentally benign and reusable options. beilstein-journals.orgnih.govetsu.edu
Below is a table summarizing various catalyst systems and conditions for Friedel-Crafts alkylation.
| Catalyst Type | Examples | Alkylating Agent | Solvent | Temperature | Reference(s) |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | Alkyl Halides (e.g., 2-chloropropane) | Dichloromethane (B109758), Nitromethane | Room Temperature | umkc.eduberkeley.edu |
| Solid Acid Catalysts | Zeolites (H-Y, H-beta), Montmorillonite Clay | Alcohols (e.g., isopropanol) | Toluene (B28343), Anisole | Varies (often elevated) | nih.gov |
| Metal Triflates | Bi(OTf)₃, Sm(OTf)₃ | Alcohols, Alkenes | Toluene | Varies | organic-chemistry.orgbeilstein-journals.org |
| Superacid Catalysts | Phosphotungstic acid (PTA) on Silica (B1680970) | Alkenes (e.g., propene) | Benzene (B151609) | >200 °C | etsu.edu |
Regioselectivity is a critical aspect of this synthesis. The methoxy group (-OCH₃) on the anisole ring is a powerful activating, ortho-, para- directing group. youtube.comacs.org It strongly enhances the electron density at the positions ortho (C2, C6) and para (C4) to itself, making them more susceptible to electrophilic attack. While both ortho and para products are possible, the para-substituted product, 1-isopropyl-4-methoxybenzene , is typically the major isomer formed. youtube.com This preference is largely attributed to steric hindrance; the bulky isopropyl group adds preferentially to the less crowded para position.
Halogenation via Electrophilic Chlorination
The final step in the synthesis is the regioselective chlorination of the intermediate, 1-isopropyl-4-methoxybenzene. This is another example of an electrophilic aromatic substitution reaction. youtube.commasterorganicchemistry.com
In this step, both the methoxy group and the isopropyl group influence the position of the incoming chlorine atom. Both are activating, ortho-, para- directors. The methoxy group is the more powerful activator of the two. The directing effects of the two groups reinforce each other, strongly favoring substitution at the positions ortho to the methoxy group (C2 and C6). The C2 position is ortho to both the methoxy and isopropyl groups, making it the most electronically activated site. Therefore, chlorination occurs selectively at this position to yield the final product, This compound .
Electrophilic chlorination requires a source of electrophilic chlorine. While molecular chlorine (Cl₂) itself can react with highly activated rings, a Lewis acid catalyst is typically employed to increase its electrophilicity and ensure an efficient reaction. masterorganicchemistry.comwikipedia.org The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is readily attacked by the aromatic ring. youtube.com
The table below details common reagents and catalysts for this transformation.
| Reagent | Catalyst | Function of Catalyst | Reference(s) |
| Molecular Chlorine (Cl₂) | AlCl₃, FeCl₃, ZnCl₂ | Lewis acid; activates Cl₂ to form a strong electrophile. | youtube.commasterorganicchemistry.comwikipedia.org |
| N-Chlorosuccinimide (NCS) | Strong Acids (e.g., H₂SO₄) | Protonates NCS to generate an electrophilic chlorine species. | acsgcipr.org |
| Sodium Hypochlorite (NaOCl) | HCl | In-situ generation of Cl₂. | acsgcipr.org |
Directing Effects of Existing Substituents (Methoxy, Isopropyl, Chloro)
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene ring govern the position of subsequent substitutions. leah4sci.com The regiochemical outcome is determined by the interplay of inductive and resonance effects, as well as steric factors. chemistrysteps.com The three substituents on the target molecule—methoxy, isopropyl, and chloro—each exert a distinct influence.
Methoxy Group (-OCH₃): The methoxy group is a strong activating group. bootcamp.com Its oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. masterorganicchemistry.com This strong resonance effect outweighs its inductive electron-withdrawal (due to oxygen's electronegativity) and directs incoming electrophiles to the ortho and para positions. chemistrysteps.commasterorganicchemistry.com
Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This is due to a combination of inductive electron donation and hyperconjugation, which both help to stabilize the arenium ion intermediate. chemistrysteps.com However, the isopropyl group is sterically bulky, which can hinder attack at the adjacent ortho positions. youtube.comnumberanalytics.comlibretexts.org This steric hindrance often leads to a preference for substitution at the less crowded para position. masterorganicchemistry.comlibretexts.org
Chloro Group (-Cl): Halogens like chlorine are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, which makes the ring less reactive than benzene itself. chemistrysteps.com However, they are ortho, para-directors because their lone pair electrons can be donated through resonance to stabilize the carbocation intermediates for ortho and para attack. bootcamp.commasterorganicchemistry.com
When multiple substituents are present, the directing effect is controlled by the most powerful activating group. bootcamp.com In the case of a precursor to this compound, the methoxy group would be the dominant director. Steric effects from the bulky isopropyl group would also significantly influence the final position of an incoming electrophile, making the position ortho to the methoxy group and between the isopropyl and chloro groups less accessible. youtube.comyoutube.com
Table 1: Directing Effects of Substituents
| Substituent | Activating/Deactivating Effect | Directing Effect | Primary Mechanism | Steric Hindrance |
|---|---|---|---|---|
| Methoxy (-OCH₃) | Strongly Activating | Ortho, Para | Resonance (Donating) | Low |
| Isopropyl (-CH(CH₃)₂) | Weakly Activating | Ortho, Para | Inductive/Hyperconjugation (Donating) | High |
| Chloro (-Cl) | Weakly Deactivating | Ortho, Para | Inductive (Withdrawing) & Resonance (Donating) | Moderate |
Acylation-Reduction Strategies for Alkyl Group Installation
Direct Friedel-Crafts alkylation using primary alkyl halides is often problematic due to potential carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.comlibretexts.org To install a straight-chain alkyl group like a propyl group, or to avoid other issues associated with direct alkylation, a two-step acylation-reduction strategy is a more reliable method. chemistrysteps.comopenstax.org
This process involves two distinct stages:
Friedel-Crafts Acylation: The aromatic ring is first acylated using an acyl chloride (RCOCl) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comlibretexts.org This reaction introduces a ketone (an acyl group) onto the ring. libretexts.org A key advantage of this step is that the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement. libretexts.org
Reduction: The resulting aryl ketone is then reduced to an alkyl group. chemistrysteps.com This deoxygenation can be accomplished using several methods, with the two most common being the Clemmensen and Wolff-Kishner reductions. masterorganicchemistry.comvedantu.com
Clemmensen Reduction: This method involves heating the aryl ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). vedantu.com It is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions. masterorganicchemistry.comvedantu.com
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (NH₂NH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. vedantu.comorganic-chemistry.org The ketone is first converted to a hydrazone intermediate, which then decomposes upon heating with the base to yield the alkane and nitrogen gas. masterorganicchemistry.com This method is ideal for substrates that are sensitive to acid. vedantu.comorganic-chemistry.org
This two-step sequence provides a high-yield pathway to primary alkylbenzenes, which are often difficult to synthesize directly via Friedel-Crafts alkylation. openstax.orgyoutube.com
Table 2: Comparison of Clemmensen and Wolff-Kishner Reductions
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
|---|---|---|
| Reagents | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Hydrazine (NH₂NH₂), Potassium Hydroxide (KOH), High-boiling solvent (e.g., ethylene glycol) |
| Conditions | Strongly Acidic | Strongly Basic, High Temperature (~200°C) |
| Substrate Suitability | Suitable for acid-stable compounds | Suitable for base-stable compounds; incompatible with acid-sensitive groups |
| Mechanism | Complex, surface-mediated reaction on zinc | Involves formation of a hydrazone intermediate |
Nucleophilic Aromatic Substitution (SNAr) Routes
While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for introducing substituents. wikipedia.org The SₙAr mechanism is generally an addition-elimination process. pressbooks.pub It requires two key features on the aromatic ring:
A good leaving group, typically a halide. wikipedia.org
The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub
The reaction proceeds in two steps: first, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.com The required EWGs are crucial for stabilizing this negatively charged intermediate. pressbooks.pub In the second step, the leaving group is expelled, and the ring's aromaticity is restored. numberanalytics.com
For a molecule like this compound, a direct SₙAr route is challenging because it lacks the necessary strong EWGs for activation. However, this strategy could be employed in a multi-step synthesis. For instance, one could start with a precursor like 2,4-dichloronitrobenzene, where the nitro group activates the ring. A nucleophile like sodium methoxide (B1231860) could first displace one of the chlorine atoms via SₙAr. Subsequent reactions would then be needed to replace the nitro group with an isopropyl group and the second chlorine, a more complex synthetic sequence.
Interestingly, the leaving group ability in SₙAr reactions follows an inverted trend compared to Sₙ2 reactions, with fluoride (B91410) being the best leaving group among the halogens (F > Cl ≈ Br > I). wikipedia.orgnih.gov This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the expulsion of the leaving group. nih.gov
Multicomponent Reactions for Aromatic Functionalization
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from each starting material. nih.govrsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.org
While a specific MCR for the direct, single-step synthesis of this compound is not common, the principles of MCRs are increasingly being applied to the functionalization of aromatic systems. nih.gov These reactions can be used to construct complex heterocyclic scaffolds attached to an aromatic ring or to perform C-H functionalization. nih.govacs.org
Key examples of MCRs include:
Ugi and Passerini Reactions: These are isocyanide-based MCRs that are powerful tools for creating peptide-like structures and other complex molecules. organic-chemistry.org
Hantzsch Dihydropyridine Synthesis: A four-component reaction used to synthesize dihydropyridines. rsc.org
Biginelli Reaction: A three-component reaction for the synthesis of dihydropyrimidinones. organic-chemistry.org
Modern research focuses on developing novel MCRs that can directly functionalize C-H bonds on aromatic rings, which would represent a highly efficient method for creating substituted benzenes. nih.gov Photocatalysis is also being harnessed to enable novel multicomponent additions across aromatic olefins, showcasing a modern approach to rapidly increase molecular complexity. chemrxiv.org The appeal of MCRs lies in their convergent nature, which contrasts with traditional linear syntheses that often require multiple steps, isolations, and purifications. rsc.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.com This philosophy is increasingly being applied to the synthesis of aromatic compounds.
Catalytic Methods and Sustainable Reagents
A central tenet of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. numberanalytics.com In aromatic synthesis, this involves several approaches:
Heterogeneous Catalysts: Zeolites, which are crystalline aluminosilicates, can be used as solid acid catalysts in reactions like Friedel-Crafts acylation and alkylation. numberanalytics.comrsc.org Their defined pore structure can impart shape selectivity, for instance, favoring the formation of para isomers, and they can be easily separated from the reaction mixture and reused, which simplifies purification and reduces waste. rsc.org
Benign Catalysts: There is a move away from stoichiometric and often hazardous catalysts like AlCl₃ towards more environmentally friendly alternatives, such as iron-based catalysts for oxidation reactions. google.com
Sustainable Reagents and Feedstocks: Efforts are underway to replace traditional petroleum-based feedstocks with renewable resources. rsc.org Biomass-derived materials, such as furfural, are being explored as starting points for the synthesis of aromatic compounds. ucl.ac.ukucl.ac.uk Additionally, using benign oxidants like O₂ from the air and green solvents like water can significantly reduce the environmental impact of a synthesis. chemistryviews.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. benthamdirect.com Unlike conventional heating where heat is transferred slowly from an external source, microwave irradiation heats the reaction mixture internally and efficiently by direct interaction with polar molecules in the sample. anton-paar.com
This technique offers several advantages:
Reduced Reaction Times: Reactions that might take hours or days using conventional reflux can often be completed in minutes. benthamdirect.comanton-paar.com
Higher Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields. benthamdirect.com
Energy Efficiency: Microwave heating is a more efficient method of transferring energy directly to the reactants.
Microwave assistance is particularly effective for reactions like the Williamson ether synthesis (to install a methoxy group) and nucleophilic aromatic substitution (SₙAr), often allowing them to proceed under milder conditions, sometimes even without a catalyst and in greener solvents. benthamdirect.comtsijournals.comacs.org
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Pathways of Electrophilic Aromatic Substitution on Substituted Benzenes
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including substituted benzenes like 2-Chloro-1-isopropyl-4-methoxybenzene. wikipedia.org The fundamental mechanism of this reaction proceeds through a two-step pathway. masterorganicchemistry.commsu.edu In the initial, rate-determining step, the electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E+). masterorganicchemistry.combyjus.com This disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. wikipedia.orgmsu.edubyjus.com In the second, faster step, a base removes a proton from the sp³-hybridized carbon of the benzenonium ion, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.combyjus.com
The presence of substituents on the benzene (B151609) ring significantly influences both the rate of reaction and the orientation of the incoming electrophile. fiveable.melibretexts.orglumenlearning.com These effects are primarily electronic in nature and are categorized as activating or deactivating, and ortho-, para-, or meta-directing. wikipedia.org
Role of Substituent Electronic Effects (Activating/Deactivating, Directing Groups)
Substituents alter the electron density of the aromatic ring through a combination of inductive and resonance effects. vaia.com Electron-donating groups (EDGs) increase the ring's nucleophilicity, thus increasing the reaction rate compared to unsubstituted benzene. These are termed activating groups. fiveable.mepw.live Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less reactive towards electrophiles, and are known as deactivating groups. fiveable.mepw.live
The directing effect of a substituent determines the position at which the electrophile will preferentially attack. This is a consequence of the stability of the intermediate benzenonium ion. fiveable.me
The methoxy (B1213986) group (-OCH₃) is a potent activating group and an ortho-, para-director. vaia.comorganicchemistrytutor.com This is due to the interplay of two opposing electronic effects:
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. vaia.comyoutube.com This increases the electron density on the ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack. organicchemistrytutor.comdocsity.com This electron-donating resonance effect is the dominant factor.
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond. vaia.com This inductive effect is deactivating.
Relative Rates of Nitration in Substituted Benzenes
| Substituent (R in C₆H₅R) | Relative Rate of Nitration |
| -OH | 1,000 |
| -OCH₃ | Varies, but strongly activating |
| -CH₃ | 25 |
| -H | 1 |
| -Cl | 0.033 |
| -NO₂ | 6 x 10⁻⁸ |
Data adapted from various sources indicating the general trend of substituent effects. lumenlearning.com
The isopropyl group (-CH(CH₃)₂) is classified as an activating group and an ortho-, para-director. chegg.comyoutube.com Its influence stems from:
Inductive Effect (+I): Alkyl groups, including the isopropyl group, are electron-donating through induction. They push electron density into the benzene ring, thereby activating it towards electrophilic attack. stackexchange.com
Hyperconjugation: This involves the delocalization of sigma electrons from the C-H bonds of the isopropyl group into the pi system of the benzene ring. This further increases the electron density of the ring, contributing to its activation. stackexchange.com
The stabilization of the benzenonium ion intermediate is greatest when the positive charge is on the carbon atom bearing the isopropyl group, which occurs in ortho and para attack. msu.edu However, the bulky nature of the isopropyl group can cause steric hindrance, potentially reducing the yield of the ortho-substituted product compared to the para-substituted product. youtube.comyoutube.com
The chloro group (-Cl) presents a unique case, being a deactivating group yet an ortho-, para-director. libretexts.orgquora.com This is explained by the conflicting nature of its electronic effects:
Inductive Effect (-I): Due to the high electronegativity of chlorine, it strongly withdraws electron density from the benzene ring via the inductive effect. quora.comwyzant.com This deactivates the ring, making it less reactive than benzene. masterorganicchemistry.com
Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be donated to the benzene ring through resonance. quora.com This effect increases the electron density at the ortho and para positions. wyzant.com
Formation and Stability of Benzenonium Ion Intermediates
Substituents that can further delocalize this positive charge will stabilize the intermediate, leading to a faster reaction. Electron-donating groups, such as the methoxy and isopropyl groups, are effective at stabilizing the benzenonium ion, particularly when the electrophile attacks at the ortho or para positions, as this allows for resonance structures where the positive charge is adjacent to the substituent. msu.eduorganicchemistrytutor.com
For the methoxy group, a resonance structure can be drawn where the oxygen atom shares a lone pair with the ring, forming a double bond and placing the positive charge on the oxygen. This creates a more stable, octet-satisfied structure. organicchemistrytutor.com For the isopropyl group, hyperconjugation and inductive effects help to stabilize the adjacent positive charge. stackexchange.com
Conversely, electron-withdrawing groups destabilize the benzenonium ion. The chloro group, being strongly electronegative, inductively destabilizes the carbocation. masterorganicchemistry.com However, its ability to donate a lone pair through resonance provides some stabilization for ortho and para attack, making these pathways more favorable than meta attack. libretexts.org
Stereochemical Aspects of Aromatic Transformations
While the core aromatic ring in this compound is planar and achiral, stereochemical considerations can become important in certain transformations, particularly those involving the substituents or reactions that introduce new stereocenters.
For instance, reactions at the benzylic position of the isopropyl group could lead to the formation of a chiral center. While electrophilic aromatic substitution itself does not typically induce chirality in the aromatic ring, the stereochemical environment created by the substituents can influence the approach of reagents in subsequent reactions.
In the broader context of aromatic chemistry, stereoselectivity can be a significant factor in reactions of more complex aromatic systems or when chiral auxiliaries are employed. nih.gov For example, in the synthesis of complex molecules containing substituted aromatic rings, controlling the stereochemistry of side chains is often a critical challenge. uoregon.edu Research has shown that aromatic interactions, such as aryl-aryl stacking, can be a determining factor in the stereochemical outcome of certain reactions. nih.gov However, for typical electrophilic aromatic substitution reactions on a molecule like this compound, the primary focus remains on the regiochemical control exerted by the substituents rather than stereochemical control.
Kinetic and Thermodynamic Considerations in Reaction Control
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its three substituents on the aromatic ring. Understanding the kinetic and thermodynamic principles behind its reactions is crucial for predicting product distributions and optimizing reaction conditions. In the absence of specific experimentally determined rate constants and activation energies for this particular molecule, a detailed analysis of the substituent effects provides a robust framework for understanding its reactivity profile, particularly in electrophilic aromatic substitution reactions.
The directing influence of these substituents determines the regioselectivity of electrophilic substitution. Both the methoxy and isopropyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. libretexts.orglibretexts.org The chlorine atom, despite being deactivating, is also an ortho, para-director. libretexts.org
Kinetic Control
Under kinetic control, the distribution of products is determined by the relative rates of reaction at the different available positions on the aromatic ring. The rate of electrophilic attack is dependent on the stability of the carbocation intermediate (the arenium ion) formed during the reaction. More stable intermediates are formed faster, leading to the major product.
In the case of this compound, the positions open for substitution are C3, C5, and C6. The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Effect on Reactivity | Directing Influence |
| Methoxy (-OCH₃) | C4 | Strongly Activating | ortho, para |
| Isopropyl (-CH(CH₃)₂) | C1 | Activating | ortho, para |
| Chlorine (-Cl) | C2 | Deactivating | ortho, para |
The positions ortho to the powerful activating methoxy group (C3 and C5) are expected to be the most reactive sites for electrophilic attack. The position ortho to the isopropyl group (C6) and meta to the methoxy group is also activated, but to a lesser extent. The position meta to the chlorine atom (C5) is less deactivated than the positions ortho and para to it.
Considering the combined effects, the C5 position is doubly activated by being ortho to the methoxy group and meta to the deactivating chlorine group, making it a highly likely site for substitution under kinetic control. The C3 position is also strongly activated by the methoxy group but is adjacent to the bulky isopropyl group and the chlorine atom, which may introduce steric hindrance, potentially slowing the rate of attack at this position. The C6 position is activated by the isopropyl group but is meta to the strongly activating methoxy group, making it less favored.
Thermodynamic Control
Under thermodynamic control, the product distribution is governed by the relative stabilities of the final products. Reactions are typically run at higher temperatures for longer durations to allow for equilibrium to be established between the different isomeric products. The most thermodynamically stable isomer will be the major product.
The thermodynamic stability of the substituted product is influenced by steric interactions between the substituents. In general, isomers with bulky groups in positions that minimize steric strain are favored. For this compound, substitution at the C5 position would place the new substituent between the methoxy and isopropyl groups, which could lead to steric crowding, depending on the size of the incoming electrophile. Substitution at the C3 position would place the new substituent between the chlorine and methoxy groups. Substitution at C6 would place it adjacent to the isopropyl group. A comprehensive analysis of the thermodynamic stability would require computational modeling to determine the lowest energy isomer.
The following table summarizes the expected reactivity at each available position based on electronic effects:
| Position for Substitution | Influence of Methoxy (-OCH₃) | Influence of Isopropyl (-CH(CH₃)₂) | Influence of Chlorine (-Cl) | Overall Electronic Favorability |
| C3 | ortho (Activating) | - | ortho (Deactivating) | Highly Favorable (potential steric hindrance) |
| C5 | ortho (Activating) | - | meta (Less Deactivated) | Most Favorable |
| C6 | meta (Less Activating) | ortho (Activating) | - | Favorable |
Research Findings
Derivatization Strategies and Functional Group Transformations
Further Aromatic Functionalization
The substituents on the benzene (B151609) ring dictate the regioselectivity of further electrophilic aromatic substitutions and provide a handle for metal-catalyzed cross-coupling reactions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation at a specific ortho-position. wikipedia.orgorganic-chemistry.org
In 2-Chloro-1-isopropyl-4-methoxybenzene, the methoxy (B1213986) group is the most effective DMG. Methoxy groups are recognized as moderately powerful DMGs that direct lithiation to the adjacent ortho-positions. organic-chemistry.org The two ortho-positions relative to the methoxy group are C3 and C5.
C3-Position: This position is flanked by the chloro and isopropyl substituents.
C5-Position: This position is adjacent only to the hydrogen at C6.
The alkyllithium reagent first coordinates to the Lewis basic oxygen atom of the methoxy group. wikipedia.org This brings the base into proximity of the ortho protons at C3 and C5. Deprotonation then occurs at the most kinetically acidic ortho-proton. While the chloro group has some directing ability, the methoxy group's influence is generally stronger in these reactions. Given the steric hindrance at the C3 position from the adjacent isopropyl and chloro groups, lithiation is anticipated to occur preferentially at the C5 position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups regioselectively.
The chlorine atom on the aromatic ring serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have made their use increasingly common and efficient. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org For aryl chlorides like this compound, highly active palladium catalysts are required. These typically involve electron-rich, bulky phosphine (B1218219) ligands. For instance, the coupling of 4-chloroanisole, a related substrate, has been successfully achieved using palladium catalysts. nih.gov The reaction requires a base, such as potassium carbonate or potassium phosphate, to activate the boronic acid for the transmetalation step in the catalytic cycle. organic-chemistry.org
Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction is compatible with aryl chlorides, although it may require higher temperatures or more active catalyst systems compared to more reactive halides. organic-chemistry.orglibretexts.org The products obtained would feature a new vinyl group at the C2 position of the parent molecule. This reaction has found extensive use in the synthesis of fine chemicals and complex molecules. researchgate.net
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. libretexts.org The process is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of aryl chlorides can be challenging but is achievable. Copper-free protocols have also been developed. nih.gov A successful Sonogashira coupling would introduce an alkynyl substituent at the C2 position, significantly expanding the synthetic utility of the scaffold. wikipedia.org
Table 1: Representative Conditions for Cross-Coupling of Related Aryl Chlorides
| Coupling Reaction | Aryl Chloride Substrate | Catalyst/Ligand | Base | Product Yield | Source |
|---|---|---|---|---|---|
| Suzuki | 4-Chloroanisole | Pd₂(dba)₃ / Ligand 2 | KF | 78% | nih.gov |
| Suzuki | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Ligand 2 | KF | 73% | nih.gov |
| Heck | Iodobenzene (Aryl Iodide) | PdCl₂ | K₂CO₃ | - | wikipedia.org |
| Sonogashira | Aryl Chlorides | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Good to Excellent | organic-chemistry.org |
This table presents data for analogous or representative reactions to illustrate typical conditions.
Nitration of Related Analogues
Direct nitration of this compound has not been specifically detailed in the searched literature. However, the outcome can be predicted by examining the nitration of structurally similar compounds. The regioselectivity of electrophilic aromatic substitution is governed by the combined directing effects of the existing substituents.
Methoxy group (-OCH₃): Strongly activating, ortho- and para-directing.
Isopropyl group (-CH(CH₃)₂): Activating, ortho- and para-directing.
Chloro group (-Cl): Deactivating, ortho- and para-directing.
The powerful activating and directing effect of the methoxy group is expected to dominate. The para-position is blocked by the isopropyl group. The two available ortho-positions are C3 and C5. The C5 position is sterically more accessible than the C3 position, which is crowded by the adjacent chloro and isopropyl groups. Therefore, nitration is most likely to yield 2-Chloro-1-isopropyl-4-methoxy-5-nitrobenzene .
Studies on analogous compounds support this type of regioselectivity and also reveal other potential reaction pathways:
Nitration of 2-chloro-4-methylanisole gives the 6-nitro product (analogous to the C5 position) as well as the intermediate 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone. cdnsciencepub.comrsc.org
Nitration of 4-isopropylanisole (B1583350) can lead to nitrodeisopropylation, where the isopropyl group is replaced by a nitro group, in addition to substitution on the ring. rsc.org
Nitration of 4-chloroanisole can lead to the formation of 4-chloro-2-nitrophenol (B165678) through ipso-attack by the nitronium ion at the methoxy-substituted carbon, followed by rearrangement. rsc.org
Table 2: Nitration Products of Structurally Related Anisoles
| Substrate | Nitrating Agent | Major Products/Intermediates | Source |
|---|---|---|---|
| 2-Chloro-4-methylanisole | Acetic Anhydride (B1165640)/HNO₃ | 2-Chloro-4-methyl-6-nitroanisole, 2-Chloro-4-methyl-4-nitrocyclohexa-2,5-dienone | cdnsciencepub.com |
| 4-Isopropylanisole | H₂SO₄/HNO₃ | 2-Nitro-4-isopropylanisole, Nitrodeisopropylation products | rsc.org |
| 4-Chloroanisole | H₂SO₄/HNO₃ | 4-Chloro-2-nitroanisole, 4-Chloro-2-nitrophenol | rsc.org |
Transformations of the Isopropyl Moiety
The isopropyl group itself is a site for functionalization, primarily through reactions at the benzylic carbon atom.
The benzylic hydrogen on the tertiary carbon of the isopropyl group is susceptible to oxidation. The oxidation of isopropylbenzene (cumene) and its derivatives is a well-established industrial process. quora.comvedantu.com Applying similar methods to this compound would likely lead to the formation of the corresponding tertiary alcohol.
Oxidation with molecular oxygen, often in the presence of an alkali solution, can convert the isopropyl group into a 2-hydroxy-2-propyl group. google.com This reaction proceeds via a radical mechanism to form a hydroperoxide intermediate, which is then converted to the alcohol. This would yield 2-(3-chloro-4-methoxyphenyl)propan-2-ol . This transformation provides a route to introduce a hydroxyl group on the side chain, which can be used for further synthetic modifications. Other oxidizing agents can also be employed for this purpose. google.com
The isopropyl group can be cleaved from the aromatic ring or modified through specific reactions.
Dealkylation: Friedel-Crafts dealkylation can be used to remove alkyl groups from an aromatic ring. This is typically achieved using a strong Lewis acid, such as aluminum trichloride, often in the presence of a cation scavenger like benzene. This process would convert this compound into 2-chloro-4-methoxyanisole.
Nitrodeisopropylation: As mentioned previously, treatment with nitrating agents can sometimes result in the replacement of the isopropyl group with a nitro group, a reaction known as nitrodeisopropylation. rsc.org This provides a direct route to a nitroaromatic compound that might be difficult to access through direct nitration of the dealkylated precursor.
Oxidative Cleavage: Under more vigorous oxidative conditions, the C-C bond between the aromatic ring and the isopropyl group can be cleaved. researchgate.net This is often observed in degradation studies but can be synthetically useful under controlled conditions. For instance, the oxidative cleavage of an isopropyl group on a ruthenium complex to form an acetyl group has been reported, highlighting the possibility of such transformations. rsc.org
Reactions Involving the Methoxy Group
The methoxy group (-OCH3) on the aromatic ring of this compound is a key site for functional group transformations. Its electron-donating nature influences the reactivity of the aromatic ring, and the ether linkage itself can be a target for cleavage, providing a pathway to phenolic derivatives. These transformations are fundamental in synthetic chemistry for creating diverse molecular architectures.
Demethylation Strategies
Demethylation involves the removal of the methyl group from the methoxy ether, converting it into a hydroxyl group. This transformation is a common strategy to increase the polarity of a molecule or to enable further reactions at the newly formed phenolic hydroxyl group. For aryl methyl ethers like this compound, several reagents are effective for this purpose.
One of the most powerful and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic cleavage of the methyl C-O bond by a bromide ion. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding phenol. orgsyn.org This method is often preferred due to its high efficiency and the relatively mild reaction conditions, which can help to avoid unwanted side reactions on the substituted aromatic ring. orgsyn.org
Another classic method for demethylation is the use of strong protic acids, particularly hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com The reaction with HI typically requires heating and proceeds via protonation of the ether oxygen, making it a better leaving group (methanol). The iodide ion then acts as a nucleophile to attack the methyl group in an Sₙ2 reaction, forming methyl iodide and the desired phenol. masterorganicchemistry.comyoutube.com While effective, the harsh conditions and the strong acidity of HI may not be suitable for substrates with acid-sensitive functional groups.
| Reagent | Typical Conditions | Expected Product | Notes |
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), 0 °C to room temperature | 2-Chloro-1-isopropyl-4-phenol | High-yielding and generally compatible with various functional groups. commonorganicchemistry.comorgsyn.org |
| Hydroiodic Acid (HI) | Acetic acid or neat, reflux | 2-Chloro-1-isopropyl-4-phenol | A strong acid method; can lead to side reactions on sensitive substrates. masterorganicchemistry.commasterorganicchemistry.com |
Ether Cleavage and Phenol Formation
The cleavage of the ether bond in this compound directly leads to the formation of 2-chloro-1-isopropyl-4-phenol. This transformation is essentially the outcome of the demethylation strategies discussed previously. The cleavage specifically targets the methyl-oxygen bond rather than the aryl-oxygen bond due to the difference in hybridization of the carbon atoms. masterorganicchemistry.comyoutube.com
The carbon of the methyl group is sp³ hybridized, making it susceptible to nucleophilic attack in an Sₙ2 fashion. In contrast, the aromatic carbon attached to the oxygen is sp² hybridized, and the C-O bond has a partial double bond character due to resonance with the aromatic ring. This makes the aryl-oxygen bond significantly stronger and less prone to cleavage under standard ether cleavage conditions. masterorganicchemistry.comyoutube.com
Therefore, when this compound is treated with reagents like BBr₃ or HI, the reaction selectively cleaves the methyl-ether linkage, leaving the aryl-ether bond intact and yielding 2-chloro-1-isopropyl-4-phenol as the primary aromatic product. orgsyn.orgmasterorganicchemistry.com
| Starting Material | Reagent/Conditions | Product | Byproduct |
| This compound | BBr₃, then H₂O | 2-Chloro-1-isopropyl-4-phenol | CH₃Br, B(OH)₃ |
| This compound | HI, heat | 2-Chloro-1-isopropyl-4-phenol | CH₃I |
Advanced Spectroscopic and Chromatographic Characterization
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry can determine the mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula. The molecular formula for 2-Chloro-1-isopropyl-4-methoxybenzene is C₁₀H₁₃ClO.
The exact mass of the molecular ion ([M]⁺) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Calculated Exact Mass ([M]⁺ for C₁₀H₁₃³⁵ClO): 184.0655 g/mol
Calculated Exact Mass ([M+2]⁺ for C₁₀H₁₃³⁷ClO): 186.0625 g/mol
The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can help to identify the structure of the molecule.
For this compound, key predicted fragmentation pathways include:
Loss of a Methyl Group: A common fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic cation. This would result in a significant peak at m/z 169 (for the ³⁵Cl isotope).
Loss of the Isopropyl Group: Cleavage of the entire isopropyl group (•C₃H₇) would lead to a fragment at m/z 141.
Loss of a Chlorine Atom: The loss of a chlorine radical (•Cl) would produce a fragment at m/z 149.
Base Peak: The most abundant fragment ion, known as the base peak, is often the most stable carbocation that can be formed. For this molecule, the fragment resulting from the loss of a methyl group (m/z 169) is a strong candidate for the base peak due to the stability of the resulting secondary benzylic carbocation. The fragmentation of the related 4-isopropylanisole (B1583350) shows a base peak corresponding to the loss of a methyl group. nih.gov
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Predicted Fragment | Notes |
|---|---|---|
| 184 | [C₁₀H₁₃ClO]⁺ | Molecular Ion (M⁺) |
| 169 | [C₉H₁₀ClO]⁺ | Loss of •CH₃; likely base peak |
| 141 | [C₇H₆ClO]⁺ | Loss of •C₃H₇ |
| 149 | [C₁₀H₁₃O]⁺ | Loss of •Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the C-O ether linkage, the C-Cl bond, and the aliphatic isopropyl group.
While a specific spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous structures like p-Chloroanisole and other substituted benzenes. nist.gov
Key expected IR absorption peaks include:
C-H Stretching (Aromatic): Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹.
C-H Stretching (Aliphatic): The isopropyl and methoxy (B1213986) groups will produce C-H stretching bands in the 2975-2850 cm⁻¹ range.
C=C Stretching (Aromatic): The benzene (B151609) ring will display characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
C-O Stretching (Ether): A strong, prominent peak corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric).
C-Cl Stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.
Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H "wagging" bands in the 900-800 cm⁻¹ region, which can help confirm the substitution pattern.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 2975-2850 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Aryl-Alkyl Ether (C-O) | ~1250 (asymmetric), ~1040 (symmetric) | Stretch |
| Carbon-Chlorine (C-Cl) | 800-600 | Stretch |
Chromatographic Separation and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. epa.gov The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of a methyl group (-15 amu), an isopropyl group (-43 amu), or other common fragmentation pathways. This technique provides both qualitative identification and quantitative measurement of the compound's purity. epa.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile or thermally sensitive compounds, though it is also widely applicable to compounds like this compound. A suitable method would likely involve reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.
An analytical approach analogous to that used for similar structures, such as 2-Chloro-1,4-dimethoxybenzene, could be employed. sielc.com This would typically use a C18-modified silica (B1680970) column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com By monitoring the column eluent with a UV detector (as the benzene ring is a chromophore), a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate purity determination.
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Description |
|---|---|
| Column | Reverse-Phase C18 (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., formic acid) sielc.com |
| Detection | UV-Vis Detector (set at a wavelength absorbed by the aromatic ring) |
| Mode | Isocratic or Gradient Elution |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for monitoring the progress of a synthesis or for preliminary purity checks. A small amount of the compound is spotted onto a plate coated with a stationary phase (typically silica gel). The plate is then placed in a chamber with a liquid mobile phase (eluent), which moves up the plate by capillary action.
For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is effective. researchgate.net The separation is based on the compound's affinity for the stationary versus the mobile phase. After development, the spot corresponding to the compound can be visualized under UV light. The presence of multiple spots indicates impurities.
Table 3: Example Thin Layer Chromatography (TLC) System
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel Plate |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (e.g., 94:6 v/v) researchgate.net |
| Visualization | UV Lamp (254 nm) |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides highly accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
As of the latest review of public scientific literature, no crystal structure data for this compound has been published. Were such data available, it would provide unambiguous confirmation of the compound's molecular structure and offer insights into its solid-state packing and intermolecular forces.
Computational Chemistry and Molecular Modeling Studies of 2 Chloro 1 Isopropyl 4 Methoxybenzene
Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of 2-Chloro-1-isopropyl-4-methoxybenzene at an atomic level. These methods provide insights into the molecule's structure, reactivity, and behavior, complementing experimental findings.
Potential Research Applications and Future Directions Academic Focus
Utilization as a Building Block in Complex Organic Synthesis
The true potential of 2-Chloro-1-isopropyl-4-methoxybenzene likely lies in its utility as a versatile intermediate in the synthesis of more complex molecular architectures. The distinct functional groups on the aromatic ring can be selectively manipulated to build intricate organic structures.
Substituted aromatic compounds are fundamental components of many pharmaceutical agents. The structural features of this compound make it an intriguing starting material for the synthesis of novel pharmacologically active molecules. The chlorine atom can serve as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in medicinal chemistry. The isopropyl and methoxy (B1213986) groups can influence the lipophilicity and metabolic stability of a potential drug molecule, respectively. Although no direct synthesis of a pharmaceutical from this specific compound is documented, its analogous structures are prevalent in drug discovery.
The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis and screening of novel organic compounds. Halogenated aromatic compounds are a well-established class of agrochemical precursors. For instance, 2-chloro-4-aminopyridine, another chlorinated aromatic compound, is a key intermediate in the synthesis of plant growth regulators. google.com The presence of the chloro and isopropyl groups in this compound could be leveraged to design new pesticides. The methoxy group could be dealkylated to a phenol, providing another site for chemical modification. Further research could explore the synthesis of derivatives of this compound for screening in various agrochemical assays.
The field of polymer science is constantly in search of new monomers to create materials with unique properties. While this compound itself is not a conventional monomer, it could be chemically modified to become one. For example, the introduction of a vinyl or styrenic group, potentially through a cross-coupling reaction at the chloro position, would render it polymerizable. Research on the copolymerization of styrenes containing methoxyphenyl groups has demonstrated their potential in creating liquid crystal polymers. acs.orgresearchgate.net The bulky isopropyl group could impart interesting solubility and morphological characteristics to the resulting polymer. A study on the synthesis and copolymerization of isopropyl 2-cyano-3-phenyl-2-propenoates, which are structurally related, highlights the role of such substituted aromatics in creating novel copolymers with specific thermal properties. nih.govchemrxiv.orgchemrxiv.org
Exploration in Materials Science Research (e.g., Electronic Materials for Solar Cells, OLEDs)
Organic electronic materials are at the forefront of materials science research, with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). The electronic properties of organic molecules are highly dependent on their structure. The electron-donating methoxy group and the other substituents on the benzene (B151609) ring of this compound could be tuned to create materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While this specific molecule has not been reported in such applications, related methoxyphenyl-containing compounds have been investigated as components of materials for perovskite solar cells, where they can influence the efficiency and stability of the devices. acs.org Future research could involve the synthesis of derivatives of this compound and the characterization of their photophysical and electronic properties to assess their suitability for applications in organic electronics.
Theoretical Studies on Structure-Property Relationships
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules. Theoretical studies on this compound could offer valuable insights into its structure-property relationships. Methods like Density Functional Theory (DFT) could be employed to calculate its molecular geometry, electronic structure, and spectroscopic properties. Such studies can help in understanding how the interplay of the chloro, isopropyl, and methoxy groups influences the electron distribution in the aromatic ring and, consequently, its reactivity in various chemical transformations. For example, computational studies on related molecules have been used to understand their photoisomerization behavior and excited state properties, which is crucial for the design of photoactive materials.
Development of Novel Synthetic Methodologies for Substituted Benzenes
The synthesis of polysubstituted benzenes with specific substitution patterns is a significant challenge in organic chemistry. This compound can serve as a model substrate for the development of new synthetic methodologies. The presence of multiple, electronically distinct substituents allows for the investigation of regioselectivity in various reactions. For instance, developing novel C-H activation or cross-coupling reactions that selectively target one of the C-H bonds on the ring in the presence of the chloro and other functional groups would be a valuable contribution to synthetic chemistry. The Knoevenagel condensation of related substituted benzaldehydes with active methylene (B1212753) compounds is a well-established method for creating new C=C bonds, and similar strategies could be explored starting from derivatives of this compound. nih.govchemrxiv.orgchemrxiv.org
Unexplored Reactivity and Transformation Pathways
The unique substitution pattern of this compound, featuring chloro, isopropyl, and methoxy groups on a benzene ring, presents a landscape of reactivity that remains largely untapped. While the individual functional groups have well-established chemical behaviors, their interplay within this specific molecular architecture opens avenues for novel transformations and the synthesis of new chemical entities. Future research could focus on several promising areas, including advanced cross-coupling reactions, selective C-H functionalization, and innovative uses of photoredox catalysis.
One of the most promising areas for exploration is the strategic activation and functionalization of the C-Cl bond. While classical cross-coupling reactions are known, the steric hindrance imposed by the adjacent isopropyl group could be exploited for developing highly selective transformations. The use of bulky, electron-rich phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions could facilitate challenging couplings with sterically demanding partners that are otherwise difficult to achieve. researchgate.netnih.govacs.orgmdpi.com Such investigations could lead to the synthesis of novel biaryl compounds with significant steric bulk, which are of interest in materials science and as ligands in catalysis.
Another fertile ground for discovery lies in the activation of the C-O bond of the methoxy group. Recent advancements in nickel-catalyzed C-O bond cleavage offer a powerful tool for replacing the methoxy group with other functionalities. recercat.catacs.orgnih.govtum.deresearchgate.net Applying these methods to this compound could provide access to a new range of substituted phenols and their derivatives. The interplay between the chloro and methoxy groups in such reactions is of particular interest, as it may allow for selective activation of one over the other, leading to chemo-selective transformations.
The potential for regioselective C-H activation on the aromatic ring and the isopropyl group also presents exciting possibilities. nih.govrsc.orgresearchgate.netnih.govnih.govmdpi.com The electronic and steric influence of the existing substituents could direct the functionalization to specific positions that are not readily accessible through classical electrophilic aromatic substitution. For instance, transition-metal catalyzed C-H activation could potentially functionalize the C-H bond ortho to the isopropyl group, a position that is sterically shielded and electronically influenced by both the isopropyl and chloro substituents.
Furthermore, the application of photoredox catalysis to this molecule is a largely unexplored frontier. chemrxiv.orgmdpi.comprinceton.edunih.govresearchgate.net Visible-light-mediated reactions could enable novel transformations under mild conditions. For example, photoredox-catalyzed radical reactions could be employed for the introduction of complex molecular fragments at various positions on the molecule, including the aromatic ring and the isopropyl side chain. The chloro and methoxy groups could also participate in photoredox-catalyzed cross-coupling or dealkylation reactions, respectively. chemrxiv.org
The development of novel synthetic routes that leverage the unique reactivity of this compound could also lead to the creation of complex molecular architectures. For instance, sequential cross-coupling reactions, first at the C-Cl bond and then at the C-O bond, could be a strategy for the synthesis of highly substituted and functionalized aromatic compounds.
A summary of potential unexplored reaction pathways is presented in Table 1.
Table 1: Potential Unexplored Reactivity and Transformation Pathways of this compound
| Reaction Type | Potential Reagents and Conditions | Expected Product Type | Potential for Novelty |
|---|---|---|---|
| Sterically Hindered Cross-Coupling | Pd catalyst, bulky phosphine ligands, various coupling partners (e.g., boronic acids, organozinc reagents) | Highly substituted biaryls and other coupled products | Synthesis of novel sterically encumbered molecules |
| Selective C-O Bond Cleavage/Functionalization | Ni catalyst, reducing agent or nucleophile | Substituted phenols and their derivatives | Chemo-selective functionalization in the presence of a C-Cl bond |
| Regioselective C-H Activation | Transition metal catalyst (e.g., Pd, Rh, Ir), directing group or specific ligand | Site-specific functionalized derivatives (e.g., at the ortho position to the isopropyl group) | Access to otherwise inaccessible isomers |
| Photoredox-Catalyzed Transformations | Photocatalyst, light source, radical precursors or coupling partners | Radically functionalized products, dehalogenated or demethylated compounds | Mild and selective transformations under visible light |
| Sequential Multi-functionalization | Combination of cross-coupling, C-O cleavage, and/or C-H activation conditions in a stepwise manner | Complex, highly substituted aromatic compounds | Efficient construction of complex molecular architectures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
